Carnitine hydrochloride
Description
Historical Context and Discovery of Carnitine Compounds
The journey into understanding carnitine began in 1905 when it was first isolated from meat extracts, which is reflected in its name derived from the Latin "carnus," meaning flesh. nih.govwikipedia.org Initially, it was identified as a growth factor for the mealworm (Tenebrio molitor) and was designated as vitamin BT. nih.govredalyc.org However, this classification was later deemed a misnomer as it was discovered that humans and other higher animals could synthesize carnitine endogenously. scielo.br
A significant milestone in carnitine research was the determination of its physiological enantiomer as L(-)- or R(-)-3-hydroxy-4-N,N,N-trimethylaminobutyrate in 1962. redalyc.org This discovery was crucial as only the L-isomer is biologically active, while the D-isomer can inhibit the function of the L-form. wikipedia.orgscielo.br Further research elucidated that carnitine is synthesized from the essential amino acids lysine (B10760008) and methionine. creative-proteomics.comresearchgate.net
The recognition of carnitine's essential role in energy metabolism came with the discovery of its function in transporting long-chain fatty acids into the mitochondria for β-oxidation. nih.govnih.gov This process, known as the carnitine shuttle, involves a series of enzymes, including carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II). nih.gov The understanding of this shuttle system was a pivotal moment, cementing carnitine's importance in cellular bioenergetics. The timeline below highlights key moments in the history of carnitine research.
| Year | Discovery/Milestone |
| 1905 | Carnitine first isolated from meat extracts. wikipedia.org |
| 1952 | Identified as an essential growth factor for the mealworm (Tenebrio molitor). redalyc.org |
| 1962 | The physiologically active L-enantiomer was identified. redalyc.org |
| 1973 | The clinical importance of carnitine in heart conditions was first demonstrated. oup.com |
| 1985 | Levocarnitine (L-carnitine) was approved by the U.S. Food and Drug Administration. wikipedia.org |
Academic Significance of Carnitine Hydrochloride in Biochemical Research
This compound is a preferred compound in many research settings due to its stability and water solubility, which facilitates its use in cell culture and other experimental models. scielo.br Its application has been instrumental in elucidating the intricate mechanisms of fatty acid metabolism and energy production.
In biochemical research, this compound serves as a crucial tool to study the "carnitine shuttle" system. This system is responsible for the transport of long-chain fatty acids across the inner mitochondrial membrane, a critical step for their subsequent breakdown through β-oxidation to produce ATP. wikipedia.orgnih.gov By manipulating the availability of this compound in experimental setups, researchers can investigate the regulation of this pathway and its implications in various physiological and pathological states.
The use of this compound has also been pivotal in understanding its role in mitigating the accumulation of potentially toxic acyl-CoA intermediates. wikipedia.orgnih.gov By converting these intermediates into acylcarnitines, which can be transported out of the mitochondria, carnitine helps to prevent cellular damage. This detoxification role is a significant area of investigation in the context of metabolic disorders.
In one study, L-carnitine hydrochloride was administered to human neuroblastoma and astrocytoma cell cultures. scielo.br The results showed significant increases in mitochondrial function at specific concentrations, highlighting its direct impact on cellular energy metabolism in vitro. scielo.br
Overview of Key Research Domains in Carnitine Biochemistry
The study of carnitine biochemistry encompasses a broad range of research areas, driven by its central role in cellular metabolism. The availability of compounds like this compound has facilitated deep dives into these domains.
One of the primary research domains is fatty acid oxidation . This area focuses on the mechanics of the carnitine shuttle, the enzymes involved (CPT I, CPT II, and carnitine-acylcarnitine translocase), and how this process is regulated. nih.govnih.gov Research in this domain also investigates the consequences of impaired fatty acid oxidation due to carnitine deficiency or enzymatic defects. nih.govnih.gov
Another significant domain is metabolic regulation . This research explores how carnitine influences the interplay between different metabolic pathways, including the metabolism of lipids, carbohydrates, and branched-chain amino acids. scielo.brmdpi.com For example, the inhibition of CPT I by malonyl-CoA, an intermediate in fatty acid synthesis, is a key regulatory point that prevents fatty acid breakdown while synthesis is occurring. wikipedia.orgportlandpress.com
The role of carnitine in cellular protection and signaling is a growing area of interest. This includes its function in removing toxic acyl compounds from mitochondria and its potential antioxidant properties. nih.govmdpi.com Research is ongoing to understand how carnitine and its esters might influence cellular processes like apoptosis and gene expression. nih.govmdpi.com
Furthermore, the clinical implications of carnitine metabolism represent a vast research domain. This includes the study of primary and secondary carnitine deficiencies, which can arise from genetic disorders or other diseases like renal failure. nih.govwebmd.com Researchers are actively investigating the potential of carnitine in the context of cardiovascular diseases, neurodegenerative disorders, and metabolic syndrome. nih.govnih.gov
The table below summarizes the key research domains in carnitine biochemistry:
| Research Domain | Focus of Investigation |
| Fatty Acid Oxidation | The mechanics and regulation of the carnitine shuttle and its associated enzymes. nih.govnih.gov |
| Metabolic Regulation | The interplay between lipid, carbohydrate, and amino acid metabolism as influenced by carnitine. scielo.brmdpi.com |
| Cellular Protection and Signaling | The role of carnitine in detoxification, antioxidation, and the modulation of cellular processes. nih.govmdpi.com |
| Clinical Implications | The study of carnitine deficiency states and the potential therapeutic applications of carnitine compounds. nih.govwebmd.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-hydroxy-4-(trimethylazaniumyl)butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCENBLGFBQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045850 | |
| Record name | Carnitine hydrochloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461-05-2, 56-99-5 | |
| Record name | Carnitine chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |
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| Record name | Carnitine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-carnitine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Carnitine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARNITINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F64264D63N | |
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**biosynthesis, Metabolism, and Homeostasis of Carnitine Compounds**
Endogenous Biosynthetic Pathways of Carnitine and its Precursors
While dietary sources contribute significantly to the body's carnitine pool, endogenous synthesis provides a crucial baseline supply. mdpi.com This multi-step process originates from the essential amino acids lysine (B10760008) and methionine. creative-proteomics.comoregonstate.edumdpi.com Lysine provides the carbon backbone of the carnitine molecule, while methionine donates the necessary methyl groups. creative-proteomics.com The initial substrate for this pathway is Nε-trimethyllysine (TML), which is formed by the methylation of lysine residues within proteins and subsequently released through protein degradation. mdpi.comwikipedia.orgnih.gov
The conversion of TML to L-carnitine is catalyzed by a series of four enzymatic reactions. mdpi.comwikipedia.orgrsc.org
Trimethyllysine Dioxygenase (TMLD) : This iron and 2-oxoglutarate-dependent oxygenase initiates the pathway by hydroxylating TML to form 3-hydroxy-Nε-trimethyllysine (HTML). wikipedia.orgrsc.org This reaction also requires ascorbate. wikipedia.org
3-hydroxy-Nε-trimethyllysine Aldolase (HTMLA) : This enzyme cleaves HTML into 4-N-trimethylaminobutyraldehyde (TMABA) and glycine. uva.nlrsc.org
4-N-trimethylaminobutyraldehyde Dehydrogenase (TMABADH) : This NAD+-dependent enzyme oxidizes TMABA to produce gamma-butyrobetaine (γ-BB). wikipedia.orgrsc.org
Gamma-Butyrobetaine Hydroxylase (BBOX1) : In the final and rate-limiting step, this zinc-binding enzyme, which is also a 2-oxoglutarate and iron(II)-dependent oxygenase, stereospecifically hydroxylates γ-BB to form the biologically active L-carnitine. wikipedia.orgnih.govcreative-proteomics.com
The following table summarizes the key enzymes involved in carnitine biosynthesis:
| Enzyme | Abbreviation | Substrate | Product | Cofactors |
| Trimethyllysine Dioxygenase | TMLD | Nε-trimethyllysine (TML) | 3-hydroxy-Nε-trimethyllysine (HTML) | Fe2+, 2-oxoglutarate, Ascorbate |
| 3-hydroxy-Nε-trimethyllysine Aldolase | HTMLA | 3-hydroxy-Nε-trimethyllysine (HTML) | 4-N-trimethylaminobutyraldehyde (TMABA) + Glycine | Pyridoxal 5'-phosphate |
| 4-N-trimethylaminobutyraldehyde Dehydrogenase | TMABADH | 4-N-trimethylaminobutyraldehyde (TMABA) | Gamma-butyrobetaine (γ-BB) | NAD+ |
| Gamma-Butyrobetaine Hydroxylase | BBOX1 | Gamma-butyrobetaine (γ-BB) | L-Carnitine | Fe2+, 2-oxoglutarate, O2 |
This table provides a summary of the enzymes and their roles in the carnitine biosynthesis pathway.
The expression of the genes encoding these biosynthetic enzymes is subject to regulation at the transcriptional level. creative-proteomics.com Transcription factors that are responsive to the cell's energy status can modulate the expression of these genes. creative-proteomics.com For instance, Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism, has been shown to directly regulate the genes for BBOX1 and TMABA-DH in mice. nih.govuni.lu This regulation allows for an increased supply of carnitine during periods of high fatty acid oxidation, such as fasting. uni.lu Hormones also play a role; for example, insulin (B600854) can enhance the expression of TMLD and BBOX1. creative-proteomics.com Furthermore, high levels of L-carnitine can exert feedback inhibition on BBOX1, preventing its excessive production. creative-proteomics.com
The enzymes of the carnitine biosynthetic pathway exhibit a distinct tissue-specific distribution. In humans, the complete pathway from TML to L-carnitine primarily occurs in the liver, kidneys, and brain. rsc.orgnih.gov While all tissues studied, including heart and skeletal muscle, can convert TML to γ-butyrobetaine, the final hydroxylation step catalyzed by BBOX1 is restricted to the liver, kidney, and brain. nih.govcreative-proteomics.com This means that tissues like skeletal and cardiac muscle, which have high energy demands and carnitine concentrations, are dependent on carnitine uptake from the bloodstream. creative-proteomics.comnih.govcreative-proteomics.com
Research in mice has shown that the small intestine also expresses all the necessary enzymes for de novo carnitine synthesis, with the final rate-limiting enzyme, γ-BBH, being highly active. nih.govnih.govresearchgate.net The expression of genes for TMLD and TMABADH in the mouse small intestine is comparable to or even higher than in the liver. nih.gov In contrast, skeletal muscle in mice shows negligible expression of several of these enzyme genes, reinforcing its reliance on circulating carnitine. nih.gov
The following table illustrates the relative activity of carnitine biosynthetic enzymes in different human tissues:
| Enzyme | Liver | Kidney | Brain | Heart | Skeletal Muscle |
| Trimethyllysine Dioxygenase (TMLD) | + | +++ | + | + | + |
| 3-hydroxy-Nε-trimethyllysine Aldolase (HTMLA) | +++ | + | - | - | - |
| 4-N-trimethylaminobutyraldehyde Dehydrogenase (TMABADH) | +++ | ++ | - | - | - |
| Gamma-Butyrobetaine Hydroxylase (BBOX1) | +++ | ++ | + | - | - |
This table, based on human tissue studies, indicates the relative activity of the enzymes, with '+++' representing the highest activity and '-' indicating little to no activity. nih.govcreative-proteomics.com
Genetic and Transcriptional Regulation of Biosynthetic Enzymes [3, 4, 9, 33]
Metabolic Fate and Interconversion of Carnitine and Acylcarnitines
Carnitine's primary metabolic role is to facilitate the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a process central to energy production. nih.gov This function is mediated by the reversible esterification of carnitine with fatty acids, forming acylcarnitines.
The transport of long-chain fatty acids across the inner mitochondrial membrane is accomplished by the carnitine shuttle, which involves three key proteins: Carnitine Palmitoyltransferase I (CPT I), Carnitine-Acylcarnitine Translocase (CAC), and Carnitine Palmitoyltransferase II (CPT II). uva.nlmdpi.commdpi.com
Carnitine Palmitoyltransferase I (CPT I) : Located on the outer mitochondrial membrane, CPT I catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines. uva.nlnih.gov This is the rate-limiting step of fatty acid oxidation and a major point of regulation. wikipedia.org CPT I is inhibited by malonyl-CoA, an intermediate in fatty acid synthesis, thus preventing futile cycling between fatty acid synthesis and breakdown. wikipedia.org
Carnitine-Acylcarnitine Translocase (CAC) : This carrier protein, also known as SLC25A20, is embedded in the inner mitochondrial membrane and facilitates the transport of acylcarnitines into the mitochondrial matrix in exchange for free carnitine. uva.nlmdpi.comencyclopedia.pub
Carnitine Palmitoyltransferase II (CPT II) : Situated on the matrix side of the inner mitochondrial membrane, CPT II reverses the reaction of CPT I, converting acylcarnitines back to acyl-CoAs and releasing free carnitine into the matrix. uva.nlmdpi.com The regenerated acyl-CoAs can then enter the β-oxidation pathway.
In addition to these, other carnitine acyltransferases exist, such as carnitine acetyltransferase (CrAT) and carnitine octanoyltransferase (CROT), which are involved in the transport of short- and medium-chain acyl groups, respectively. mdpi.commdpi.com
The reversible nature of the carnitine acyltransferase reactions allows for the formation of a dynamic pool of acylcarnitines. nih.gov This pool serves not only as a reservoir for fatty acid transport but also as a buffer for the intramitochondrial acyl-CoA/CoA ratio. mdpi.comnih.gov By converting excess or accumulating acyl-CoAs to acylcarnitines, the cell can maintain a sufficient pool of free Coenzyme A, which is essential for numerous metabolic reactions, including the Krebs cycle and the oxidation of pyruvate (B1213749). oregonstate.edunih.gov
Interactions with Coenzyme A Metabolism
Carnitine and its derivatives are intrinsically linked to the metabolism of Coenzyme A (CoA), primarily through the activity of a family of enzymes known as carnitine acyltransferases. mdpi.com This enzymatic system facilitates the reversible transfer of acyl groups between carnitine and CoA, playing a crucial role in cellular energy metabolism. The primary functions of this interaction include the transport of long-chain fatty acids into the mitochondria for β-oxidation, the modulation of the intramitochondrial acetyl-CoA/CoA ratio, and the removal of surplus or toxic acyl groups from the cell. wikipedia.orgnih.govencyclopedia.pub
The carnitine shuttle system is a key process illustrating this interaction. wikipedia.org It begins with the activation of fatty acids in the cytosol to fatty acyl-CoAs. wikipedia.org These fatty acyl-CoAs are then converted to acylcarnitines by carnitine palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane. mdpi.commdpi.com The resulting acylcarnitine is transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine/acylcarnitine translocase (CACT). mdpi.commdpi.com Once inside the matrix, carnitine palmitoyltransferase II (CPT2) catalyzes the reverse reaction, converting the acylcarnitine back to fatty acyl-CoA and freeing carnitine. mdpi.comwikipedia.orgmdpi.com The regenerated fatty acyl-CoA can then enter the β-oxidation pathway to produce acetyl-CoA, which is a primary fuel for the citric acid cycle. nih.govencyclopedia.pub
Furthermore, carnitine plays a vital role in buffering the acetyl-CoA pool within the mitochondria. nih.govbiorxiv.org When acetyl-CoA accumulates, for instance from high rates of glycolysis or fatty acid oxidation, carnitine acetyltransferase (CrAT) can convert it to acetylcarnitine, thus releasing free CoA. nih.govbiorxiv.org This is critical for maintaining a sufficient pool of free CoA, which is necessary for various metabolic processes, including the pyruvate dehydrogenase complex and the continuation of β-oxidation. nih.gov The acetylcarnitine can then be transported out of the mitochondria. nih.govencyclopedia.pub
Cellular Uptake and Transport Systems for Carnitine and its Derivatives
The movement of carnitine and its acylated forms across cellular membranes is mediated by a network of specialized transporter proteins. frontiersin.org These transporters are essential for the intestinal absorption, renal reabsorption, and tissue distribution of carnitine. frontiersin.orgnih.gov The primary and most well-characterized transporter for carnitine is the Organic Cation Transporter Novel 2 (OCTN2), also known as SLC22A5. frontiersin.orgsolvobiotech.com
Organic Cation Transporter (OCTN2) Family Research
OCTN2 is a high-affinity, sodium-dependent carnitine transporter that is widely expressed in various tissues, including the small intestine, kidneys, skeletal muscle, heart, and brain. solvobiotech.comnih.govtandfonline.com It plays a pivotal role in maintaining carnitine homeostasis throughout the body. nih.govtandfonline.com Research has shown that OCTN2 is responsible for the uptake of carnitine from the diet in the small intestine and for its reabsorption from the glomerular filtrate in the kidneys, thus preventing carnitine loss in the urine. nih.govnih.gov
Mutations in the SLC22A5 gene, which encodes for OCTN2, are the cause of primary systemic carnitine deficiency (SCD), an autosomal recessive disorder characterized by impaired fatty acid oxidation. pnas.orgnih.gov This genetic condition underscores the critical role of OCTN2 in carnitine transport. pnas.org Studies using mouse models with a defective Octn2 gene have further confirmed its predominant role in the intestinal absorption and renal reabsorption of carnitine. nih.gov
Kinetic and Pharmacological Characterization of Carnitine Transporters in Model Systems
The functional properties of carnitine transporters have been extensively studied in various model systems, including Xenopus laevis oocytes, cultured cell lines, and proteoliposomes. nih.govphysiology.orgnih.gov These studies have provided detailed insights into the kinetics and pharmacological characteristics of carnitine transport.
Kinetic analyses have revealed that OCTN2-mediated carnitine transport is a saturable process, indicating a carrier-mediated mechanism. physiology.orgoup.com The affinity of OCTN2 for L-carnitine is high, with reported Michaelis-Menten constant (Km) values typically in the low micromolar range. nih.govphysiology.orgconicet.gov.ar For instance, studies in Xenopus oocytes expressing human OCTN2 (hOCTN2) reported a Km of 4.8 µM for L-carnitine. nih.govphysiology.org The transport process is also stereoselective, with a much lower affinity for D-carnitine. nih.govphysiology.org The transport is electrogenic and dependent on sodium ions, with a stoichiometry of approximately one sodium ion per carnitine molecule. nih.govconicet.gov.ar The activity of the transporter is also influenced by pH, with decreased transport at acidic pH. physiology.orgjst.go.jp
Pharmacological characterization has identified several compounds that can inhibit carnitine transport via OCTN2. These include both endogenous molecules and xenobiotics. nih.govnih.gov
Substrate Specificity and Inhibitor Profiling in In Vitro Transport Studies
In vitro transport studies have been instrumental in defining the substrate specificity and identifying inhibitors of carnitine transporters, particularly OCTN2. These studies typically involve measuring the uptake of radiolabeled carnitine in cells or vesicles expressing the transporter in the presence of various test compounds.
The substrate specificity of OCTN2 extends beyond L-carnitine to include its acyl esters, such as acetyl-L-carnitine. conicet.gov.ar However, classic substrates for other organic cation transporters, like tetraethylammonium (B1195904) and choline, are generally poor substrates for OCTN2. nih.govphysiology.org
A wide range of drugs has been shown to inhibit OCTN2-mediated carnitine transport. nih.govnih.gov This inhibition can be a contributing factor to drug-induced secondary carnitine deficiency. nih.gov Notable inhibitors include certain antibiotics, anticonvulsants, and cardiovascular drugs. wikipedia.orgnih.gov For example, the antibiotic emetine (B1671215) and the cardiovascular drug verapamil (B1683045) have been shown to be potent inhibitors of hOCTN2. nih.govnih.gov
Table 1: Inhibitors of hOCTN2-mediated L-carnitine uptake.
| Compound | Class | Potency (IC50 or % Inhibition) | Reference |
|---|---|---|---|
| Emetine | Antibiotic | IC50: 4.2 µM | nih.gov |
| Verapamil | Calcium Channel Blocker | Potent inhibitor | nih.govnih.gov |
| Quinidine | Antiarrhythmic | Potent blocker | nih.govphysiology.org |
| Propantheline | Anticholinergic | Potent inhibitor | nih.gov |
| Chlorpheniramine | Antihistamine | Potent inhibitor | nih.gov |
| Diltiazem | Calcium Channel Blocker | Potent inhibitor | nih.gov |
| Imipramine | Antidepressant | Potent inhibitor | nih.gov |
| Trifluoperazine | Antipsychotic | >99% inhibition at test concentration | nih.gov |
| Etoposide | Anticancer | Potent inhibitor | aacrjournals.org |
| Vinblastine | Anticancer | Inhibitor | aacrjournals.org |
| Actinomycin D | Anticancer | Inhibitor | aacrjournals.org |
Subcellular Compartmentalization of Carnitine Metabolic Processes
The metabolic processes involving carnitine are distinctly compartmentalized within the cell, primarily between the cytosol, mitochondria, and peroxisomes. mdpi.comnih.govnih.gov This spatial separation allows for the efficient and regulated execution of different metabolic pathways. nih.govadpcollege.ac.in
The cytosol is the site of fatty acid activation, where fatty acids are converted to fatty acyl-CoAs. mdpi.com The synthesis of carnitine itself also occurs in the cytosol of certain tissues. physiology.org
The mitochondrion is the central hub for carnitine-dependent long-chain fatty acid oxidation. wikipedia.orgnih.gov The carnitine shuttle, composed of CPT1, CACT, and CPT2, facilitates the transport of these fatty acids across the inner mitochondrial membrane. mdpi.commdpi.com Within the mitochondrial matrix, β-oxidation of fatty acyl-CoAs takes place, generating acetyl-CoA for the citric acid cycle. nih.govencyclopedia.pub The mitochondria also contain carnitine acetyltransferase (CrAT), which helps to buffer the acetyl-CoA/CoA ratio. mdpi.comnih.gov
Peroxisomes are also involved in fatty acid metabolism, particularly the β-oxidation of very-long-chain fatty acids, which cannot be directly handled by mitochondria. nih.govcocukmetabolizma.com Peroxisomal β-oxidation chain-shortens these fatty acids, and the resulting medium- and short-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation. frontiersin.orgscirp.org This transport is also carnitine-dependent, mediated by peroxisomal carnitine acyltransferases, such as carnitine octanoyltransferase (CROT) and carnitine acetyltransferase (CrAT). nih.govnih.gov The resulting acylcarnitines are exported from the peroxisome and subsequently imported into the mitochondrion. frontiersin.org
This intricate compartmentalization highlights the coordinated interplay between different organelles to ensure efficient energy production from fatty acids, with carnitine and its associated enzymes and transporters acting as key mediators of this metabolic network. frontiersin.orgscirp.org
**molecular and Cellular Mechanisms of Action of Carnitine Hydrochloride**
Modulation of Key Enzyme Activities by Carnitine and its Analogs
The "carnitine shuttle" is a critical system for energy production and relies on the coordinated action of several enzymes that are directly modulated by the availability of L-carnitine. droracle.ainih.gov The core function of this shuttle is to transport long-chain fatty acyl-CoAs, which are otherwise impermeable to the inner mitochondrial membrane, into the mitochondrial matrix for β-oxidation. medchemexpress.commedchemexpress.comnih.gov
The key enzymes involved in this process are:
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the initial, rate-limiting step of the shuttle. nih.govscielo.br It facilitates the transfer of an acyl group from a long-chain fatty acyl-CoA to L-carnitine, forming a long-chain acylcarnitine ester and releasing coenzyme A (CoA). scielo.brencyclopedia.pub The activity of CPT1 is fundamental, and its modulation directly impacts the rate of fatty acid entry into the mitochondria. nih.gov
Carnitine-Acylcarnitine Translocase (CACT): This protein, also known as the carnitine-acylcarnitine carrier (CAC), is an antiporter located in the inner mitochondrial membrane. droracle.aiscielo.brnih.gov It transports the newly formed acylcarnitine from the intermembrane space into the mitochondrial matrix in a direct 1:1 exchange for a molecule of free L-carnitine, which moves out into the intermembrane space. nih.govmdpi.com
Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1. droracle.ainih.gov It transfers the acyl group from the imported acylcarnitine to a molecule of CoA within the matrix, reforming the fatty acyl-CoA. encyclopedia.pub This fatty acyl-CoA is now available for the enzymes of the β-oxidation pathway, and the freed L-carnitine is transported back out of the matrix by CACT to continue the cycle. encyclopedia.pubnih.gov
The availability of L-carnitine is therefore not just a passive requirement but an active modulator of this pathway; a deficiency can significantly impair the entire process. nih.govnih.gov Furthermore, carnitine plays a role in buffering the ratio of acetyl-CoA to free CoA within the mitochondria. encyclopedia.pubnih.gov By reacting with acetyl-CoA to form acetyl-L-carnitine via the action of carnitine acetyltransferase (CrAT), it can prevent the accumulation of acetyl-CoA and free up CoA for other metabolic processes, including the Krebs cycle. mdpi.comnih.gov
Table 1: Key Enzymes in the Carnitine Shuttle Modulated by L-Carnitine
| Enzyme/Transporter | Location | Function | Modulation by L-Carnitine |
|---|---|---|---|
| Carnitine Palmitoyltransferase I (CPT1) | Outer Mitochondrial Membrane | Catalyzes the conversion of long-chain acyl-CoA and carnitine to long-chain acylcarnitine. nih.govscielo.br | Acts as an essential substrate; its availability can be a rate-limiting factor. nih.gov |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports acylcarnitine into the matrix in exchange for free carnitine. droracle.ainih.gov | Functions as an antiporter substrate, facilitating the exchange. nih.gov |
| Carnitine Palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane (Matrix Side) | Converts long-chain acylcarnitine and CoA back to long-chain acyl-CoA and free carnitine within the matrix. droracle.aiencyclopedia.pub | Product of the reaction is free carnitine, which is shuttled back out. encyclopedia.pub |
| Carnitine Acetyltransferase (CrAT) | Mitochondrial Matrix, Peroxisomes, ER | Catalyzes the reversible transfer of an acetyl group from acetyl-CoA to carnitine. mdpi.comnih.gov | Serves as a substrate to buffer the acetyl-CoA/CoA ratio. nih.gov |
This table provides a summary of the primary enzymes and transporters involved in the carnitine-dependent transport of fatty acids and their interaction with L-carnitine.
Influence on Mitochondrial Function and Bioenergetics in Research Models
Carnitine hydrochloride is a fundamental regulator of mitochondrial fatty acid oxidation (FAO). medchemexpress.comnih.gov Long-chain fatty acids are a major source of energy, but they cannot cross the inner mitochondrial membrane to access the β-oxidation machinery on their own. droracle.ainih.gov The carnitine shuttle is the sole pathway for their entry, making carnitine an obligatory cofactor for this process. medchemexpress.comnih.gov
By facilitating the transport of fatty acyl-CoAs into the mitochondria, carnitine directly dictates the supply of substrate for β-oxidation. encyclopedia.pub Once inside the matrix, the fatty acyl-CoA molecules are sequentially broken down into units of acetyl-CoA. encyclopedia.pub This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to produce the reducing equivalents (NADH and FADH2) that fuel the electron transport chain, ultimately leading to the production of large quantities of ATP. mdpi.com
Research has consistently demonstrated this regulatory role. For instance, a reduction in muscle carnitine content is directly associated with a significant decrease in the rate of fatty acid oxidation. nih.gov Conversely, studies have shown that increasing carnitine availability can enhance the oxidation of fatty acids. nih.gov In a study on large yellow croaker fed a high-fat diet, supplementation with L-carnitine was shown to increase the activity of CPT1 and lead to higher ATP levels, demonstrating an enhancement of mitochondrial β-oxidation and energy production. cambridge.orgcambridge.org
Table 2: Research Findings on L-Carnitine's Effect on Liver Metabolism in High-Fat Diet Fed Fish
| Parameter | High-Fat Diet (Control) | High-Fat Diet + 1.2‰ L-Carnitine | High-Fat Diet + 2.4‰ L-Carnitine |
|---|---|---|---|
| Liver CPT1 Protein Level (relative) | ~0.5 | ~1.3 | ~1.2 |
| Liver ATP Content (nmol/mg prot) | ~13 | ~15 | ~16 |
Data adapted from a 2022 study in the British Journal of Nutrition, illustrating that dietary L-carnitine supplementation significantly increased the protein expression of CPT1 and the levels of ATP in the liver of large yellow croaker fed a high-fat diet, indicating enhanced fatty acid oxidation and energy status. cambridge.orgcambridge.org
This regulatory function is crucial for metabolic flexibility, allowing cells to switch between glucose and fatty acid metabolism based on physiological needs. nih.gov During periods of high energy demand or fasting, the reliance on fatty acid oxidation increases, highlighting the importance of an adequate carnitine pool to sustain mitochondrial bioenergetics. wikipedia.orgmdpi.com
Q & A
Q. What validated cellular models are used to assess carnitine hydrochloride's transport efficiency and bioavailability?
To evaluate carnitine transport, fibroblast assays are a gold standard. Fibroblasts from patients with suspected carnitine deficiency are incubated with radiolabeled carnitine, and uptake rates are measured. This method confirms functional impairment in carnitine transporter OCTN2 (encoded by SLC22A5), even when genetic sequencing is inconclusive . For mechanistic studies, Chinese hamster ovary (CHO) cells transfected with wild-type or mutant OCTN2 variants can validate the impact of missense mutations on transport kinetics .
Q. Which in vivo models are suitable for studying this compound's metabolic roles?
Validated models include:
- C3H-H-2 mice : Exhibit systemic carnitine deficiency due to juvenile visceral steatosis, mimicking human primary carnitine deficiency .
- Rats with induced Reye syndrome : L-carnitine and acetyl-L-carnitine administration protects against liver abnormalities, providing a model to study therapeutic mechanisms .
Dosage regimens should align with species-specific pharmacokinetics, as intestinal absorption varies in azotemic models .
Q. How should researchers validate the chemical identity and purity of synthesized this compound?
Follow analytical chemistry guidelines:
- Identity : Use NMR spectroscopy to confirm stereochemistry (e.g., distinguishing D- vs. L-carnitine) and X-ray crystallography for solid-state conformation .
- Purity : Perform high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry to quantify impurities. For new compounds, provide full spectral data and elemental analysis .
Q. What statistical frameworks are recommended for dose-response studies in this compound research?
Adopt the NIH preclinical checklist for experimental rigor:
- Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values.
- Include power analysis to determine sample sizes, ensuring reproducibility across biological replicates .
Advanced Research Questions
Q. How can conformational analysis resolve discrepancies in this compound's biochemical activity across studies?
Carnitine exists as zwitterionic or cationic forms depending on pH, which may alter receptor binding. Techniques include:
- Solution-state NMR : Compare chemical shifts in aqueous vs. lipid environments to assess conformational flexibility .
- Molecular dynamics simulations : Model interactions with OCTN2 transporters to predict binding affinity variations caused by protonation states .
Q. What strategies address genetic heterogeneity in carnitine transport studies?
- Functional complementation assays : Co-express mutant and wild-type OCTN2 in CHO cells to quantify residual transport activity in compound heterozygotes .
- Deep sequencing : Identify non-coding regulatory variants in SLC22A5 that may explain low carnitine levels in patients without exonic mutations .
Q. How to differentiate direct vs. indirect effects of this compound in metabolic pathways?
- Knockout models : Use CRISPR-Cas9 to delete carnitine palmitoyltransferase (CPT) isoforms in hepatocytes, isolating carnitine-dependent β-oxidation effects .
- Metabolomic profiling : Compare wild-type and OCTN2-deficient cells treated with this compound to identify secondary metabolic shifts (e.g., acylcarnitine accumulation) .
Q. How to resolve contradictory data on this compound's role in mitochondrial citrate transport?
- Pharmacological inhibition : Co-administer CTPI-2 (a citrate carrier inhibitor) to test carnitine's compensatory effects on glycolysis in cancer stem cells .
- Isotopic tracing : Use ¹³C-labeled glucose to track carbon flux through mitochondrial pathways in carnitine-treated vs. untreated models .
Methodological Resources
- Functional Assays : Fibroblast carnitine transport protocols .
- Structural Analysis : NMR and crystallography workflows for zwitterion/cation characterization .
- Data Reporting : Follow Beilstein Journal guidelines for experimental reproducibility, including supplemental data for compound characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
